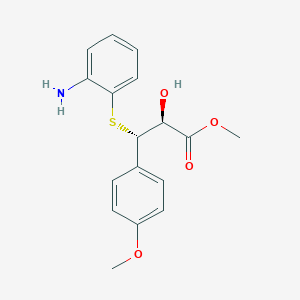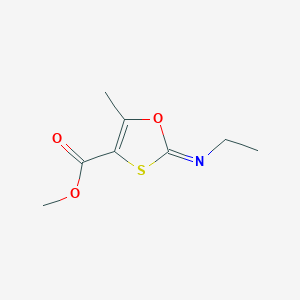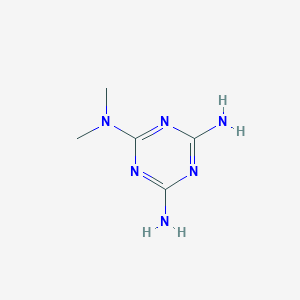![molecular formula C13H20O B124597 3-[4-(2-メチルプロピル)フェニル]プロパン-1-オール CAS No. 147598-21-8](/img/structure/B124597.png)
3-[4-(2-メチルプロピル)フェニル]プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is a chemical compound with the CAS Number: 147598-21-8 . It has a molecular weight of 192.3 and its IUPAC name is 3-(4-isobutylphenyl)-1-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is 1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3 . This indicates that the compound has 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom.Physical and Chemical Properties Analysis
“3-[4-(2-Methylpropyl)phenyl]propan-1-ol” is a liquid at room temperature . The compound is stored at room temperature .科学的研究の応用
医薬品研究および品質管理
この化合物は、医薬品二次標準および認証参照物質として認識されており、主に品質管理試験のための医薬品研究で使用されます。 これは、リリース試験中の医薬品製品の精度と一貫性を確保するために、分析方法の標準として役立ちます .
有機合成
有機合成において、3-[4-(2-メチルプロピル)フェニル]プロパン-1-オールは、出発試薬または中間体として使用されます。 その構造は、修飾に適しており、フリーラジカル臭素化、求核置換、酸化などの反応に関与することができ、これらは複雑な有機分子を作成するための基礎となります .
分析化学
認証参照物質として、この化合物は、定性的および定量的分析の較正に、分析化学で使用されます。 これは、分析方法の開発と検証プロセスを支援し、分析機器の信頼性を確保します .
食品および飲料の品質管理
この化合物は、品質管理試験のための食品および飲料業界でも適用されます。 これは、食品および飲料製品内の化合物を特定および定量化するための標準として使用でき、安全および品質基準を満たしていることを保証します .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
3-[4-(2-Methylpropyl)phenyl]propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the hydroxyl group of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol forming hydrogen bonds with the active sites of these enzymes, thereby influencing their catalytic activity .
Cellular Effects
The effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation is achieved through the activation of transcription factors such as NF-κB and AP-1 .
Molecular Mechanism
At the molecular level, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can induce changes in gene expression by interacting with nuclear receptors and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to 3-[4-(2-Methylpropyl)phenyl]propan-1-ol can lead to alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
3-[4-(2-Methylpropyl)phenyl]propan-1-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as alcohol dehydrogenase and glucuronosyltransferase play crucial roles in its metabolism. These metabolic processes can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Within cells and tissues, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall biological effects .
特性
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIHGYUKITHLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631170 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147598-21-8 |
Source


|
| Record name | 3-[4-(2-Methylpropyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

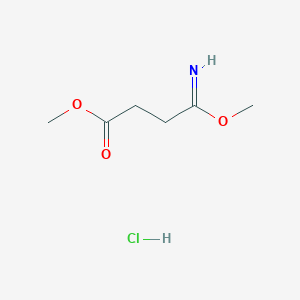
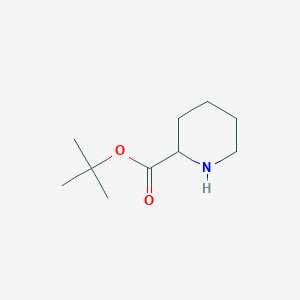
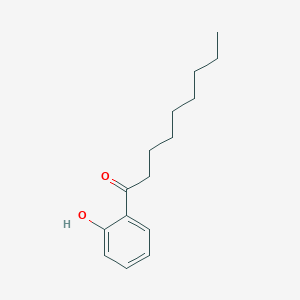
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

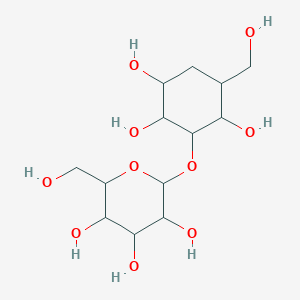
![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)
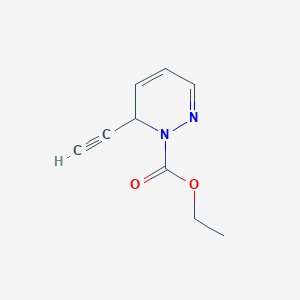
![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)
